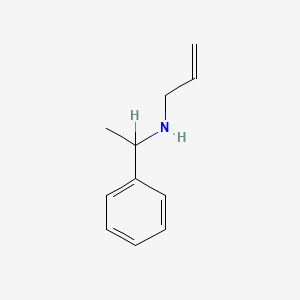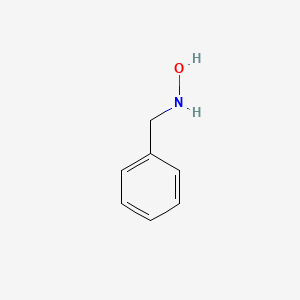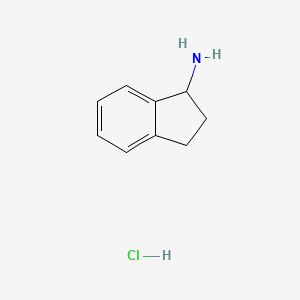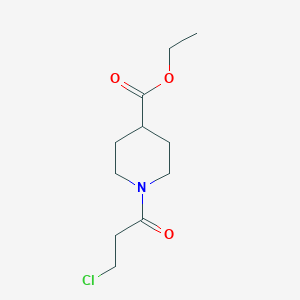
Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate is a chemical compound that is likely to be an intermediate in the synthesis of various organic molecules. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures and functionalities are discussed. These compounds are typically used in the pharmaceutical industry for the development of antibacterial agents and other medicinal purposes.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include esterification, cyclization, and substitution reactions. For instance, the synthesis of 4-ethyl formate piperidine uses piperidine-4-carboxylic acid and ethanol, undergoing esterification with reagents like thionyl chloride and trimethylchlorosilane to achieve high yields and purity . Similarly, the preparation of other complex molecules often involves the use of piperidine as a catalyst or as a part of the molecular structure, indicating the versatility of piperidine derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds related to Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate is often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR. X-ray crystallography is also employed to unambiguously assign the structures of synthesized compounds . These techniques are crucial for verifying the correct molecular architecture, which is essential for the desired biological activity.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including cyclization and substitution, to form a diverse array of products. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine leads to the formation of different heterocyclic compounds . Additionally, the Dieckmann-type cyclization is mentioned as a method to synthesize naphthyridine derivatives, which can further react with nucleophiles such as pyrrolidine and piperidine . These reactions are indicative of the reactivity of piperidine-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect properties such as solubility, boiling point, and reactivity. The high purity of synthesized compounds, as mentioned in the synthesis of 4-ethyl formate piperidine, suggests that these compounds can be obtained in a form suitable for further chemical manipulation or biological testing .
Aplicaciones Científicas De Investigación
Synthesis and Intermediates in Organic Chemistry
Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate is utilized as a starting material in various synthetic processes. For instance, it's used in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing its versatility as a building block in organic chemistry. The process involves amidation, Friedel-Crafts acylation, and hydration, indicating its utility in complex organic reactions (Zheng Rui, 2010).
Anticancer Research
This compound also finds application in anticancer research. A study demonstrated the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, assessing their potential as anticancer agents. The compounds exhibited significant cytotoxicity, highlighting the role of ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate in developing novel anticancer therapies (A. Rehman et al., 2018).
Microbial Reduction Processes
The compound's utility is further emphasized in microbial reduction processes. A study explored its microbial reduction by various organisms, producing ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, a compound with high diastereo- and enantioselectivities. This indicates its potential in stereospecific and microbial reduction applications (Zhiwei Guo et al., 2006).
Development of Antibacterial Agents
Additionally, ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate is used in synthesizing various antibacterial agents. For example, a study focusing on the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives revealed its role in creating potent antibacterial agents (T. Miyamoto et al., 1987).
Propiedades
IUPAC Name |
ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-2-16-11(15)9-4-7-13(8-5-9)10(14)3-6-12/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAVOJRSNJZSIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391556 |
Source


|
| Record name | Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |
CAS RN |
349404-53-1 |
Source


|
| Record name | Ethyl 1-(3-chloropropanoyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


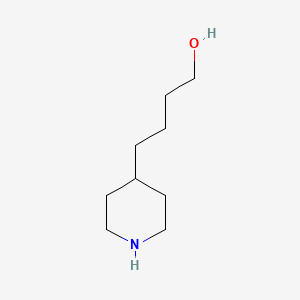
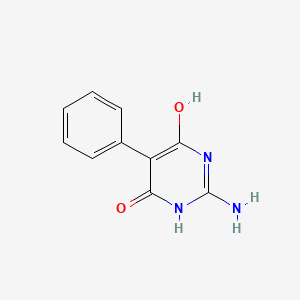
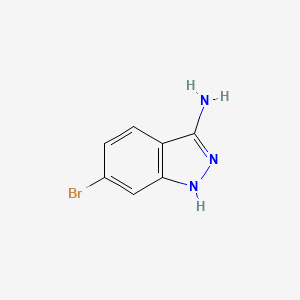
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1273260.png)
![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)

![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)
